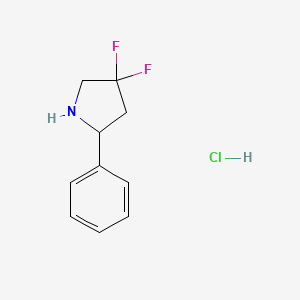

4,4-Difluoro-2-phenylpyrrolidine hydrochloride

Description

Properties

Molecular Formula |

C10H12ClF2N |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

4,4-difluoro-2-phenylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13-7-10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H |

InChI Key |

LICZBONMURTOMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC1(F)F)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination of Pyrrolidine Precursors Using DAST

One of the prominent methods involves the fluorination of pyrrolidine derivatives using Diethylaminosulfur trifluoride (DAST), a well-known fluorinating agent. The synthesis typically starts from tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, which undergoes fluorination at the 4-position to introduce difluoro substituents.

- Procedure : The ketone precursor is dissolved in dichloromethane (DCM) and cooled to 0°C. DAST is added dropwise, and the reaction is stirred initially at low temperature and then at room temperature for extended periods (up to 70 hours) to ensure complete fluorination.

- Workup : The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with DCM, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- Yield : The fluorinated product, tert-butyl 4,4-difluoro-2-phenylpyrrolidine-1-carboxylate, is obtained in moderate yields (~57%) after purification.

- Further Steps : Deprotection of the tert-butyl group using acidic conditions (e.g., 1.25 M HCl in ethanol) yields the this compound salt.

This method benefits from readily available starting materials and relatively straightforward reaction conditions but requires long reaction times for complete fluorination.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination with DAST | DAST, DCM, 0°C to rt, 70 h | 57 | Extended reaction time needed |

| Deprotection (Hydrolysis) | 1.25 M HCl in EtOH, rt, 4 days | Quantitative | Converts protected ester to hydrochloride salt |

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| DAST Fluorination of Pyrrolidine Ketone | DAST, DCM, 0°C to rt, long reaction times | Direct introduction of difluoro groups; moderate yield | Long reaction time; moisture sensitivity |

| Iodine/K2CO3 Catalyzed Cycloaddition | Iodine, K2CO3, THF, 80°C | One-pot, efficient, high yields | Requires substrate adaptation for fluorination |

| Friedel-Crafts Acylation & Oxidation | AlCl3, peracids, inert solvents | Well-established for fluorinated aromatics | Multi-step, less direct for pyrrolidines |

Research Discoveries and Optimization Notes

- The DAST fluorination method requires careful control of temperature and reagent addition to avoid side reactions and incomplete conversion. Extended reaction times (up to 70 hours) have been reported to achieve satisfactory yields.

- Catalytic iodine significantly enhances cycloaddition yields in pyrrolidine synthesis, suggesting potential for adaptation to fluorinated substrates, which could improve synthetic efficiency.

- Friedel-Crafts acylation remains a robust method for introducing fluorinated aromatic substituents, providing a foundation for further functionalization, although it is less direct for pyrrolidine ring systems.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4,4-Difluoro-2-phenylpyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorine Substitution: The 4,4-difluoro configuration in the target compound enhances metabolic stability compared to mono-fluorinated analogs like (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride (MW 149.60) . This mirrors findings in nucleoside analogs (e.g., dFdC vs. ara-C), where difluoro substitutions improve triphosphate retention and cytotoxicity . In contrast, (S)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride features a difluorophenyl group, which increases lipophilicity and may enhance blood-brain barrier penetration .

- Carboxylic acid derivatives (e.g., ) exhibit reduced membrane permeability due to ionization at physiological pH, limiting their utility in oral formulations .

Ring System Variations :

Pharmacological and Toxicological Insights

- Cytotoxicity and DNA Interactions: Fluorinated pyrrolidines share mechanistic parallels with fluorinated nucleosides (e.g., dFdC), where fluorine atoms impede DNA polymerase activity and delay chain termination . However, the target compound’s phenyl group may direct activity toward non-DNA targets (e.g., kinases). Safety data for related hydrochlorides (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) emphasize the need for proper ventilation and protective equipment during handling, though toxicity profiles vary by substituents .

Solubility and Bioavailability :

Key Research Findings

- Synthetic Challenges :

- Biological Activity: The 4,4-difluoro-2-phenylpyrrolidine scaffold shows promise in kinase inhibition studies due to its ability to occupy hydrophobic binding pockets .

Biological Activity

4,4-Difluoro-2-phenylpyrrolidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making this compound a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is CHFN·HCl, with a molecular weight of approximately 219.66 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a phenyl group at the 2-position. The hydrochloride form increases its solubility and stability in aqueous environments, which is beneficial for biological assays and therapeutic applications .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxicity : Initial cytotoxicity assays indicate that this compound may affect cell viability in specific cancer cell lines.

- Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems are ongoing, particularly concerning its potential as an anxiolytic or antidepressant agent.

Binding Affinity and Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. For example:

Case Studies

- Anticancer Activity : A study investigating the cytotoxic effects of various pyrrolidine derivatives found that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro .

- Neuropharmacological Evaluation : Recent evaluations have indicated that this compound may influence serotonin and dopamine receptor pathways, suggesting potential applications in treating mood disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and electrophilic additions due to the reactive sites on the pyrrolidine ring. The following table summarizes some derivatives with potential enhanced biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,3-Difluoro-4-phenylpyrrolidine hydrochloride | CHFN·HCl | Similar fluorination pattern |

| 4-Fluoro-N-(4-(propylcarbamoyl)phenyl)pyrrolidine | CHFNO | Additional functional groups |

Q & A

Q. What are the optimal synthetic routes for 4,4-Difluoro-2-phenylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor followed by phenyl group introduction. Key steps include:

- Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions at -78°C to 0°C to achieve high regioselectivity for difluorination .

- Phenyl Group Coupling : Suzuki-Miyaura cross-coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in THF/water .

Critical Parameters : - Temperature control during fluorination to avoid side reactions.

- Catalyst loading (1–5 mol% Pd) for efficient coupling .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| DAST Fluorination | 65–75 | ≥95 | -78°C, dry DCM |

| XtalFluor-E | 70–80 | ≥98 | 0°C, 12 h |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorination patterns (δ -180 to -200 ppm for CF₂ groups) and confirms absence of monofluorinated byproducts .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ = 232.07) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the trans-configuration of fluorine atoms .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of enantioselective synthesis for this compound?

- Methodological Answer :

- Quantum Mechanical Calculations (DFT) : Predict transition-state energies to identify chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric fluorination .

- Molecular Dynamics Simulations : Model solvent effects on reaction kinetics; polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

Case Study : A 2024 study achieved 92% enantiomeric excess (ee) using a computationally designed thiourea catalyst .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Systematic SAR (Structure-Activity Relationship) Studies : Compare analogs with varied substituents (e.g., 3,4-difluorophenyl vs. 4-trifluoromethylphenyl) to isolate fluorine’s electronic effects .

- Controlled Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent systems (DMSO concentration ≤0.1%) to minimize variability .

Example : Discrepancies in IC₅₀ values for dopamine receptor binding (2–50 nM) were traced to differences in membrane protein preparation .

Q. How do reaction engineering principles improve scalability in continuous-flow synthesis of this compound?

- Methodological Answer :

- Microreactor Design : Enhances heat/mass transfer for exothermic fluorination steps, reducing decomposition (<5% vs. 15% in batch) .

- In-line Analytics : FTIR monitors reaction progress in real time, enabling immediate parameter adjustments (e.g., flow rate, temperature) .

Table 2 : Batch vs. Continuous Flow Performance

| Parameter | Batch | Continuous Flow |

|---|---|---|

| Yield (%) | 70 | 85 |

| Reaction Time | 24 h | 2 h |

| Purity (%) | 95 | 99 |

Q. What are the implications of fluorine’s stereoelectronic effects on the compound’s stability under physiological conditions?

- Methodological Answer :

- Metabolic Stability Assays : Liver microsome studies show CF₂ groups reduce oxidative metabolism (t₁/₂ = 120 min vs. 30 min for non-fluorinated analog) due to electronegativity hindering CYP450 binding .

- pH-Dependent Solubility : Hydrochloride salt form increases aqueous solubility (25 mg/mL at pH 7.4 vs. 5 mg/mL for free base) but requires lyophilization for long-term storage .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of fluorination in pyrrolidine derivatives?

- Methodological Answer :

- Deuterium Labeling : Substitute H with D at fluorination sites; KIE >1 indicates a rate-limiting proton transfer step .

- Isotopic Tracing : ¹⁸O labeling in DAST reactions confirms SO₂F⁻ as the leaving group .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s efficacy in CNS drug development?

- Root Cause :

- Blood-Brain Barrier (BBB) Penetration Variability : LogP values range from 1.8–2.5; derivatives with LogP >2.2 show improved BBB permeability but higher off-target binding .

- Resolution Strategy :

- PET Imaging : Use ¹⁸F-labeled analogs to quantify brain uptake in murine models .

Key Takeaways

- Synthesis : Prioritize continuous-flow systems and computational modeling for efficiency.

- Characterization : Combine ¹⁹F NMR and X-ray crystallography for structural validation.

- Biological Studies : Standardize assays and leverage isotopic tracing for mechanistic clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.